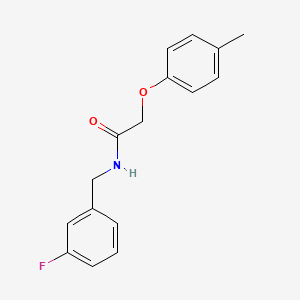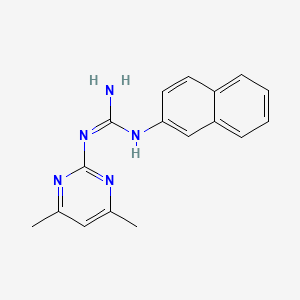
5-chloro-N-(4-methylpyridin-2-yl)-2-(methylthio)pyrimidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-N-(4-methylpyridin-2-yl)-2-(methylthio)pyrimidine-4-carboxamide, also known as CP-547,632, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. It was first synthesized in the early 2000s and has since been the subject of numerous scientific studies aimed at understanding its mechanism of action and potential therapeutic applications.
作用机制
The mechanism of action of 5-chloro-N-(4-methylpyridin-2-yl)-2-(methylthio)pyrimidine-4-carboxamide involves the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides. By inhibiting this enzyme, 5-chloro-N-(4-methylpyridin-2-yl)-2-(methylthio)pyrimidine-4-carboxamide disrupts the production of DNA and RNA, leading to cell death.
Biochemical and Physiological Effects
5-chloro-N-(4-methylpyridin-2-yl)-2-(methylthio)pyrimidine-4-carboxamide has been shown to have a number of biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain types of cancer.
实验室实验的优点和局限性
One of the advantages of using 5-chloro-N-(4-methylpyridin-2-yl)-2-(methylthio)pyrimidine-4-carboxamide in lab experiments is its specificity for DHODH, which makes it a useful tool for studying the role of this enzyme in cancer cell growth and proliferation. However, one limitation is that it may not be effective in all types of cancer, and further research is needed to identify which types of cancer are most likely to respond to this treatment.
未来方向
There are several potential future directions for research on 5-chloro-N-(4-methylpyridin-2-yl)-2-(methylthio)pyrimidine-4-carboxamide. One area of interest is the development of combination therapies that include 5-chloro-N-(4-methylpyridin-2-yl)-2-(methylthio)pyrimidine-4-carboxamide and other drugs that target different pathways involved in cancer cell growth and survival. Another area of interest is the identification of biomarkers that can be used to predict which patients are most likely to respond to this treatment. Finally, further research is needed to identify any potential side effects of this treatment and to develop strategies to minimize them.
合成方法
The synthesis of 5-chloro-N-(4-methylpyridin-2-yl)-2-(methylthio)pyrimidine-4-carboxamide involves several steps, including the reaction of 2-amino-4-chloro-5-methylpyrimidine with 2-bromo-4-methylpyridine, followed by the addition of methylthiol and the subsequent reaction with 2-cyanoacetamide. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
科学研究应用
5-chloro-N-(4-methylpyridin-2-yl)-2-(methylthio)pyrimidine-4-carboxamide has been the subject of numerous scientific studies aimed at understanding its potential use in cancer treatment. In preclinical studies, it has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to be effective in animal models of cancer, both as a single agent and in combination with other drugs.
属性
IUPAC Name |
5-chloro-N-(4-methylpyridin-2-yl)-2-methylsulfanylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4OS/c1-7-3-4-14-9(5-7)16-11(18)10-8(13)6-15-12(17-10)19-2/h3-6H,1-2H3,(H,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFFXBGELYYFEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=NC(=NC=C2Cl)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1H-benzimidazol-2-yl)-3-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]acrylonitrile](/img/structure/B5464117.png)
![{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5464140.png)

![3-{[(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]methyl}phenol](/img/structure/B5464152.png)
![4-{4-[(2,4-difluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5464160.png)

![5-[(4-acetylphenoxy)methyl]-N-methyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5464177.png)
![2-{[(3,4-difluorophenyl)sulfonyl]amino}benzamide](/img/structure/B5464191.png)

![N-methyl-1-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}pyrrolidine-3-carboxamide](/img/structure/B5464204.png)
![ethyl 2-(5-{2-[(3-nitrobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5464212.png)
![4-benzyl-3-ethyl-1-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5464217.png)
![7-[(2-amino-4-methyl-1,3-benzothiazol-6-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5464226.png)
![2-(2-oxo-1-oxa-3,7-diazaspiro[4.5]dec-7-yl)-N-(2-pyridinylmethyl)acetamide](/img/structure/B5464228.png)